Methyl 7,15-dihydroxydehydroabietate

Description

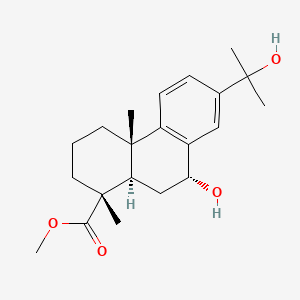

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,16-17,22,24H,6,9-10,12H2,1-5H3/t16-,17-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTXWRPVFGYIEY-DEPWHIHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601100192 | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155205-65-5 | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155205-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Stereochemistry and Technical Profile of Methyl 7,15-dihydroxydehydroabietate

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 7,15-dihydroxydehydroabietate, a diterpenoid of interest to researchers, scientists, and drug development professionals. This document clarifies the distinct stereoisomers of this compound, their identifying CAS numbers, and summarizes the currently available technical data.

Chemical Identification and Stereoisomers

This compound exists as at least two distinct stereoisomers, a crucial detail for accurate research and development. The stereochemistry at the C-7 position significantly impacts the compound's three-dimensional structure and potentially its biological activity. The two primary isomers are:

-

Methyl 7β,15-dihydroxydehydroabietate: Identified by the CAS number 107752-10-3 .

-

Methyl 7α,15-dihydroxydehydroabietate: Identified by the CAS number 155205-65-5 .

It is imperative for researchers to specify the exact stereoisomer and corresponding CAS number in all studies and publications to ensure clarity and reproducibility.

Physicochemical Properties

While detailed experimental data for both isomers remains limited in publicly accessible literature, the fundamental physicochemical properties can be summarized.

| Property | Value |

| Molecular Formula | C₂₁H₃₀O₄ |

| Molecular Weight | 346.46 g/mol |

| Stereoisomers | 7β and 7α |

| CAS Number (7β isomer) | 107752-10-3 |

| CAS Number (7α isomer) | 155205-65-5 |

Synthesis and Isolation

Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented. However, the general synthesis of dehydroabietic acid derivatives often starts from dehydroabietic acid, a commercially available natural product. The synthesis would likely involve stereoselective hydroxylation at the C-7 position and esterification of the carboxylic acid.

General Experimental Workflow for Diterpenoid Isolation

The isolation of diterpenoids like this compound from natural sources, such as pine resin, typically follows a multi-step process. The following diagram outlines a general workflow.

Biological Activity

Potential Signaling Pathways of Dehydroabietic Acid Derivatives

Based on studies of related compounds, dehydroabietic acid derivatives may modulate various cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound.

Future Research Directions

The lack of detailed technical data for this compound highlights a significant gap in the scientific literature. Future research should focus on:

-

Stereoselective Synthesis: Development of robust and well-documented protocols for the synthesis of both the 7β and 7α isomers.

-

Comprehensive Spectroscopic Analysis: Full characterization of both isomers using modern analytical techniques, including 1D and 2D NMR, high-resolution mass spectrometry, and X-ray crystallography.

-

Quantitative Biological Evaluation: Systematic screening of both isomers in a variety of in vitro and in vivo assays to determine their biological activity profiles and quantitative measures such as IC₅₀ and EC₅₀ values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by each isomer to understand their therapeutic potential.

Conclusion

This compound represents an area of potential for new discoveries in medicinal chemistry and drug development. The clear distinction between the 7β (CAS: 107752-10-3) and 7α (CAS: 155205-65-5) isomers is fundamental for future research. This technical guide serves as a foundational document, summarizing the current knowledge and outlining the necessary future work to fully characterize and unlock the potential of these compounds.

Unveiling the Natural Origins of Methyl 7,15-dihydroxydehydroabietate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7,15-dihydroxydehydroabietate, a diterpenoid compound, has been identified from natural sources, presenting a point of interest for phytochemical research and potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation and characterization, and a summary of available data.

Natural Sources

The primary documented natural source of this compound is the coniferous tree Pinus yunnanensis , commonly known as the Yunnan pine. This species, belonging to the Pinaceae family, is native to the Yunnan province in China and is a rich source of various diterpenoids. The compound has been successfully isolated from the cones of this particular pine species. While other species within the Pinus and related genera are known to produce a wide array of abietane diterpenoids, Pinus yunnanensis remains the specifically identified origin of this compound.

Quantitative Data

Currently, there is limited publicly available quantitative data regarding the yield or concentration of this compound from Pinus yunnanensis. The original isolation studies focused on the identification and structural elucidation of the compound rather than its quantitative assessment within the plant material. Further research is required to determine the typical concentration of this diterpenoid in the cones and other parts of the Yunnan pine, which would be crucial for evaluating its potential as a viable source for larger-scale extraction.

| Natural Source | Plant Part | Compound | Yield/Concentration | Reference |

| Pinus yunnanensis Franch. | Cones | This compound | Not Reported | He, K.; Shi, G.; Zhao, Y. M. (1993) |

Experimental Protocols

The following is a generalized experimental protocol for the isolation and characterization of abietane diterpenoids from Pinus species, based on common phytochemical practices. The specific details for this compound would be found in the primary literature.

Plant Material Collection and Preparation

-

Collection: Cones of Pinus yunnanensis are collected.

-

Drying: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents.

-

Grinding: The dried cones are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. A common method is maceration or Soxhlet extraction using a solvent such as ethanol or methanol.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography: The fractions are then subjected to column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate) is typically used to separate the different components.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound is achieved using preparative TLC or HPLC to isolate this compound in a pure form.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups (e.g., hydroxyl, carbonyl, aromatic rings).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Logical Workflow for Isolation and Identification

The following diagram illustrates the general workflow for the isolation and identification of this compound from its natural source.

Caption: General workflow for the isolation of this compound.

Signaling Pathways and Biological Activities

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound or its specific biological activities. The primary research has focused on its isolation and structural characterization. Further investigation is warranted to explore the pharmacological potential of this natural compound.

Conclusion

This compound is a naturally occurring diterpenoid isolated from the cones of Pinus yunnanensis. While the methodology for its isolation follows standard phytochemical procedures, specific quantitative data and detailed biological activity studies are lacking. This technical guide provides a foundational understanding for researchers interested in exploring this compound further, highlighting the need for additional research to fully characterize its properties and potential applications.

An In-depth Technical Guide on the Biosynthesis of Methyl 7,15-dihydroxydehydroabietate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the proposed biosynthetic pathway of Methyl 7,15-dihydroxydehydroabietate, a naturally occurring diterpenoid. While the complete enzymatic cascade for this specific molecule has not been fully elucidated in a single study, this document consolidates current knowledge on related biosynthetic steps, identifies key enzyme families, and provides detailed experimental protocols for their investigation. This guide is intended to serve as a foundational resource for the heterologous production and further investigation of this and structurally similar compounds.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a three-step enzymatic process commencing with the diterpene dehydroabietic acid. This pathway likely involves two successive hydroxylation events catalyzed by cytochrome P450 monooxygenases (CYPs), followed by a final methylation step facilitated by an O-methyltransferase (OMT).

Step 1: C15-Hydroxylation of Dehydroabietic Acid

The initial step is the hydroxylation of dehydroabietic acid at the C-15 position. This reaction is catalyzed by a specific cytochrome P450 enzyme.

-

Enzyme: A known enzyme capable of this transformation is CYP81AM1 , a cytochrome P450 identified from Tripterygium wilfordii. This enzyme has been shown to specifically catalyze the C-15 hydroxylation of dehydroabietic acid to yield 15-hydroxydehydroabietic acid[1].

Step 2: C7-Hydroxylation

The second hydroxylation occurs at the C-7 position of the abietane skeleton. The natural occurrence of 7α,15-dihydroxydehydroabietic acid in Pinus koraiensis confirms that this enzymatic step exists in nature. While the specific enzyme has not been definitively identified for this reaction on a dehydroabietane substrate, enzymes from the cytochrome P450 family CYP7B are known to catalyze 7α-hydroxylation of steroids and oxysterols, making them strong candidates for this transformation[2][3][4][5]. It is plausible that a member of this or a related CYP family is responsible for the 7-hydroxylation of 15-hydroxydehydroabietic acid.

Step 3: Carboxyl-Methylation

The final step is the methylation of the C-18 carboxyl group of 7,15-dihydroxydehydroabietic acid to form the methyl ester. This reaction is catalyzed by a carboxylate O-methyltransferase (OMT) . Plant OMTs are a large family of enzymes that methylate the oxygen atom of various secondary metabolites, including the carboxyl groups of terpenoids[6][7][8].

The proposed biosynthetic pathway is visualized in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the complete biosynthesis of this compound. However, kinetic data for related cytochrome P450-catalyzed hydroxylation reactions and O-methyltransferase activities can be found. The following table provides a template for the types of quantitative data that should be collected when characterizing the enzymes in this pathway.

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Vmax (nmol/mg/min) | Optimal pH | Optimal Temp (°C) | Reference |

| CYP81AM1 | Dehydroabietic Acid | 15-Hydroxydehydroabietic Acid | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |

| Putative C7-Hydroxylase | 15-Hydroxydehydroabietic Acid | 7,15-Dihydroxydehydroabietic Acid | To be determined | To be determined | To be determined | To be determined | To be determined | |

| Putative O-Methyltransferase | 7,15-Dihydroxydehydroabietic Acid | This compound | To be determined | To be determined | To be determined | To be determined | To be determined |

Experimental Protocols

This section provides detailed, generalized methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Heterologous Expression and Purification of a Candidate Cytochrome P450

This protocol describes the expression of a plant-derived cytochrome P450 in Saccharomyces cerevisiae and its subsequent purification.

Workflow Diagram:

Caption: Workflow for heterologous expression and purification of a cytochrome P450.

Methodology:

-

Codon Optimization and Gene Synthesis: The coding sequence of the candidate P450 gene (e.g., a homolog of CYP7B1) is codon-optimized for expression in S. cerevisiae and synthesized commercially.

-

Cloning into Expression Vector: The synthesized gene is cloned into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter.

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Protein Expression:

-

A single colony of transformed yeast is used to inoculate a starter culture in synthetic complete medium lacking uracil (SC-Ura) with 2% glucose.

-

The starter culture is used to inoculate a large-scale culture in SC-Ura with 2% galactose to induce protein expression.

-

The culture is incubated at 30°C with shaking for 48-72 hours.

-

Cells are harvested by centrifugation.

-

-

Microsome Isolation:

-

Yeast cells are resuspended in a breaking buffer and lysed using glass beads.

-

The cell lysate is centrifuged to remove cell debris, and the supernatant is then ultracentrifuged to pellet the microsomal fraction.

-

-

Purification:

-

The microsomal pellet is resuspended in a solubilization buffer containing a detergent (e.g., sodium cholate).

-

The solubilized proteins are purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

The purity of the enzyme is assessed by SDS-PAGE.

-

In Vitro Cytochrome P450 Enzyme Assay

This protocol outlines a method to determine the activity of the purified P450 enzyme.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture contains the purified P450 enzyme, a cytochrome P450 reductase (CPR), the substrate (e.g., 15-hydroxydehydroabietic acid), and an NADPH generating system in a suitable buffer.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

-

Product Extraction: The product is extracted with the organic solvent.

-

Analysis: The extracted product is analyzed by GC-MS or LC-MS to identify and quantify the hydroxylated product.

Heterologous Expression and Purification of a Candidate O-Methyltransferase

This protocol describes the expression of a plant-derived O-methyltransferase in Escherichia coli and its subsequent purification[9][10][11].

Methodology:

-

Gene Cloning: The codon-optimized gene for the candidate OMT is cloned into an E. coli expression vector (e.g., pET-28a(+)) with a His-tag.

-

Bacterial Transformation and Expression: The expression vector is transformed into an E. coli expression strain (e.g., BL21(DE3)). A culture is grown to mid-log phase, and protein expression is induced with IPTG.

-

Cell Lysis and Purification: Cells are harvested, lysed by sonication, and the soluble protein is purified using Ni-NTA affinity chromatography.

In Vitro O-Methyltransferase Enzyme Assay

This protocol is for determining the activity of the purified OMT.

Methodology:

-

Reaction Mixture: The reaction mixture contains the purified OMT, the substrate (7,15-dihydroxydehydroabietic acid), and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature.

-

Termination and Extraction: The reaction is stopped, and the product is extracted as described for the P450 assay.

-

Analysis: The product, this compound, is identified and quantified by GC-MS or LC-MS.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: The carboxyl and hydroxyl groups of the substrate and products are derivatized (e.g., methylation with diazomethane followed by silylation with BSTFA) to increase their volatility for GC analysis.

-

GC Separation: A suitable capillary column (e.g., DB-5ms) is used with a temperature gradient to separate the compounds.

-

MS Detection: Mass spectra are acquired in full-scan mode for identification and in selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC Separation: Reversed-phase chromatography (e.g., C18 column) with a gradient of water and acetonitrile or methanol (often with a modifier like formic acid or ammonium acetate) is used.

-

MS Detection: Electrospray ionization (ESI) in negative or positive ion mode is typically used, coupled with a mass analyzer (e.g., quadrupole, time-of-flight) for detection and quantification.

Conclusion

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound and outlines the necessary experimental framework for its elucidation and characterization. By leveraging the provided protocols for heterologous expression, enzyme assays, and analytical methods, researchers can identify the specific enzymes involved, determine their kinetic properties, and ultimately reconstruct the entire biosynthetic pathway in a microbial host for sustainable production of this and other valuable diterpenoids. The successful characterization of this pathway will not only advance our understanding of plant specialized metabolism but also provide tools for the biotechnological production of complex natural products for pharmaceutical and other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP7B1 - Wikipedia [en.wikipedia.org]

- 4. CYP7B1 cytochrome P450 family 7 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Two 7 alpha-hydroxylase enzymes in bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. maxapress.com [maxapress.com]

- 11. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 7,15-dihydroxydehydroabietate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7,15-dihydroxydehydroabietate is a diterpenoid compound belonging to the abietane class. Diterpenoids are a large and structurally diverse group of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. Abietane diterpenoids, commonly found in coniferous plants of the Pinus and Juniperus genera, have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical and Physical Properties

Table 1: General and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 155205-65-5 | - |

| Molecular Formula | C₂₁H₃₀O₄ | - |

| Molecular Weight | 346.47 g/mol | - |

| Appearance | Powder | [1] |

| Purity | ≥98% | [1] |

Table 2: Solubility

| Solvent | Solubility | Source |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Acetone | Soluble | [1] |

Note: Specific solubility values (e.g., in mg/mL or mol/L) are not currently available. The qualitative descriptions are based on information from chemical suppliers.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for the structural confirmation and purity assessment of a compound. While a certificate of analysis for a commercial sample of this compound mentions identification by ¹H-NMR, the actual spectral data is not provided in the available resources.[1]

Experimental Protocols

Due to the lack of specific scientific publications detailing the isolation or synthesis of this compound, detailed experimental protocols for this specific compound cannot be provided. However, a general methodology for the isolation and characterization of abietane diterpenoids from natural sources, such as Pinus or Juniperus species, can be outlined. This generalized workflow serves as a foundational guide for researchers aiming to isolate and identify this and similar compounds.

General Workflow for Isolation and Characterization of Abietane Diterpenoids

Caption: Generalized workflow for the isolation and characterization of abietane diterpenoids.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not well-documented, the broader class of abietane diterpenoids has been shown to possess a range of pharmacological effects. Dehydroabietic acid, a related compound, and its derivatives have demonstrated antimicrobial and anticancer activities. The potential mechanisms of action for these compounds could involve various cellular signaling pathways.

Hypothetical Signaling Pathway for Anticancer Activity of Abietane Diterpenoids

The following diagram illustrates a hypothetical signaling pathway through which an abietane diterpenoid might exert anticancer effects, based on activities reported for similar compounds.

Caption: Hypothetical signaling pathway for the anticancer activity of abietane diterpenoids.

Disclaimer: The information provided in this document is based on currently available data from public sources. Further experimental research is required to fully elucidate the physical, chemical, and biological properties of this compound. The signaling pathway presented is hypothetical and based on the activities of related compounds.

References

An In-depth Technical Guide on Methyl 7,15-dihydroxydehydroabietate: Molecular Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7,15-dihydroxydehydroabietate, a diterpenoid natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and known biological activities, with a focus on its anti-angiogenic properties. Detailed experimental protocols and spectroscopic data are presented to facilitate further research and development.

Molecular Structure and Properties

This compound is a derivative of dehydroabietic acid, characterized by a tricyclic abietane skeleton. Its chemical formula is C21H30O4, and its CAS number is 155205-65-5. The structure features a methyl ester at the C-18 position and hydroxyl groups at the C-7 and C-15 positions.

Stereochemistry

The stereochemistry of the abietane core is a critical aspect of its molecular architecture. The SMILES notation for this compound is C[C@@]12--INVALID-LINK--(O)C)=CC=C32)O">C@([H])--INVALID-LINK--(CCC1)C(OC)=O.[1] This notation defines the specific spatial arrangement of the atoms, which is crucial for its interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, 7α,15-dihydroxydehydroabietic acid, is provided in the table below.

| Property | This compound | 7α,15-dihydroxydehydroabietic acid |

| Molecular Formula | C21H30O4 | C20H28O4 |

| Molecular Weight | 346.47 g/mol | 332.44 g/mol |

| CAS Number | 155205-65-5 | 155205-64-4 |

Spectroscopic Data

(Note: The following table is a representative example of the type of data that would be collected. Specific chemical shifts and coupling constants would be determined experimentally.)

| ¹H NMR (Representative) | ¹³C NMR (Representative) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| (Assignments for key protons) | (Assignments for key carbons) |

| H-1 | C-1 |

| H-5 | C-2 |

| H-7 | C-3 |

| H-11 | C-4 |

| H-12 | C-5 |

| H-14 | C-6 |

| H-17 | C-7 |

| OCH3 | C-8 |

| (...and so on) | (...and so on) |

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O of the ester), and aromatic (C=C) functional groups.

Experimental Protocols

Isolation of 7α,15-dihydroxydehydroabietic acid from Pinus koraiensis

The following is a generalized protocol based on the bioactivity-guided fractionation methods commonly used for the isolation of diterpenoids from plant sources.

Experimental Workflow for Isolation

Caption: A generalized workflow for the isolation of 7α,15-dihydroxydehydroabietic acid.

-

Extraction: The dried and powdered pine cones of Pinus koraiensis are extracted with water.

-

Partitioning: The aqueous extract is then partitioned with a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.

-

Column Chromatography: The biologically active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several sub-fractions.

-

Bioactivity-Guided Fractionation: Each sub-fraction is tested for the desired biological activity (e.g., anti-angiogenic activity).

-

Preparative HPLC: The most active sub-fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound, 7α,15-dihydroxydehydroabietic acid.

Methylation of 7α,15-dihydroxydehydroabietic acid

To obtain this compound, the isolated 7α,15-dihydroxydehydroabietic acid can be methylated using a standard esterification procedure, for example, by reacting it with diazomethane or with methanol in the presence of an acid catalyst.

In Vitro Anti-Angiogenesis Assay: HUVEC Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[2][3][4][5][6]

Experimental Protocol for HUVEC Tube Formation Assay

Caption: A workflow for the HUVEC tube formation assay.

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Harvest HUVECs and resuspend them in assay medium. Seed the cells onto the Matrigel-coated wells.

-

Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of angiogenesis.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours, or until a robust tubular network is formed in the control wells.

-

Visualization and Imaging: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube formation using a fluorescence microscope.

-

Quantification: Analyze the captured images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of branches.

Biological Activity and Signaling Pathways

Research has shown that 7α,15-dihydroxydehydroabietic acid, the unmethylated form of the title compound, exhibits significant anti-angiogenic activity.[7][8] It has been demonstrated to inhibit the formation of new blood vessels in HUVECs by downregulating key signaling molecules in the Vascular Endothelial Growth Factor (VEGF) pathway.[7][8]

The VEGF Signaling Pathway

The VEGF signaling pathway is a critical regulator of angiogenesis. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.

Simplified VEGF Signaling Pathway

Caption: Inhibition of the VEGF signaling pathway by this compound.

Studies on the unmethylated analog suggest that this compound likely exerts its anti-angiogenic effects by inhibiting the phosphorylation of key downstream effectors in the VEGF pathway, such as Akt and ERK.[7] This disruption of the signaling cascade leads to a reduction in endothelial cell proliferation and migration, thereby inhibiting angiogenesis.

Conclusion

This compound is a promising natural product with potential anti-angiogenic properties. This guide has provided a detailed overview of its molecular structure, stereochemistry, and a plausible mechanism of action based on the activity of its parent compound. The experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this and related diterpenoids. Further studies are warranted to fully elucidate its spectroscopic characteristics and to explore its efficacy in preclinical models of diseases driven by angiogenesis.

References

- 1. 7alpha,15-Dihydroxydehydroabietic acid | 155205-64-4 | Benchchem [benchchem.com]

- 2. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]

- 4. lonza.picturepark.com [lonza.picturepark.com]

- 5. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7α,15-Dihydroxydehydroabietic acid from Pinus koraiensis inhibits the promotion of angiogenesis through downregulation of VEGF, p-Akt and p-ERK in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Dehydroabietic Acid Derivatives: A Comprehensive Technical Guide to their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroabietic acid (DHA), a naturally occurring abietane diterpenoid found in coniferous trees, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] Extensive research has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] This technical guide provides an in-depth overview of the biological activities of DHA derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanism of action.

Anticancer Activity

Derivatives of dehydroabietic acid have shown significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5]

Quantitative Data: Anticancer Activity of Dehydroabietic Acid Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various DHA derivatives against several human cancer cell lines. Lower IC50 values indicate greater potency.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Dehydroabietic acid | HeLa (Cervical) | 37.40 | [5] |

| Dehydroabietic acid | HepG2 (Liver) | 80.36 | [5] |

| Dehydroabietic acid | BEL-7402 (Liver) | 46.70 | [5] |

| Dehydroabietic acid | CNE-2 (Nasopharynx) | 88.64 | [5] |

| Dehydroabietinol (5) | HeLa (Cervical) | 13.0 ± 2.8 (µg/mL) | [2] |

| Dehydroabietinol (5) | Jurkat (T-cell leukemia) | 9.7 ± 0.7 (µg/mL) | [2] |

| Dehydroabietinol acetate (6) | Jurkat (T-cell leukemia) | 22.0 ± 3.6 (µg/mL) | [2] |

| Quinoxaline derivative 4b | MCF-7 (Breast) | 1.78 ± 0.36 | [6] |

| Quinoxaline derivative 4b | SMMC-7721 (Liver) | 0.72 ± 0.09 | [6] |

| Quinoxaline derivative 4b | HeLa (Cervical) | 1.08 ± 0.12 | [6] |

| Pyrimidine hybrid 3b | HepG2 (Liver) | 10.42 | [7] |

| Pyrimidine hybrid 3b | MCF-7 (Breast) | 7.00 | [7] |

| Pyrimidine hybrid 3b | HCT-116 (Colon) | 9.53 | [7] |

| Pyrimidine hybrid 3b | A549 (Lung) | 11.93 | [7] |

| DHA-chalcone hybrid 33 | MCF-7 (Breast) | low micromolar | [8] |

| DHA-chalcone hybrid 41 | MCF-7 (Breast) | low micromolar | [8] |

| DHA-chalcone hybrid 43 | MCF-7 (Breast) | low micromolar | [8] |

| DHA-chalcone hybrid 44 | MCF-7 (Breast) | low micromolar | [8] |

| L-tyrosine derivative 5 | HL60, A549, AZS21, SK-BR-3 | 2.3 - 8.1 | [8] |

| Dipeptide derivative 6 | HeLa, NCl-H460, MGC-803 | 7.7 - 24.3 | [8] |

Cytotoxicity against Normal Cell Lines

A crucial aspect of anticancer drug development is selectivity. Several studies have evaluated the cytotoxicity of DHA derivatives against non-cancerous cell lines to determine their therapeutic window.

| Compound/Derivative | Normal Cell Line | IC50/CC50 (µM or µg/mL) | Reference |

| Dehydroabietinol acetate (6) | Vero (Kidney epithelial) | 95.0 ± 13.0 (µg/mL) | [2] |

| Quinoxaline derivative 4b | LO2 (Liver) | 11.09 ± 0.57 | [6] |

| Acylhydrazone derivative 7 | HL-7702 (Liver) | Low cytotoxicity | [8] |

Antimicrobial Activity

DHA and its derivatives have demonstrated notable activity against a range of bacteria, particularly Gram-positive strains.[3]

Quantitative Data: Antimicrobial Activity of Dehydroabietic Acid Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of DHA and its derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Dehydroabietic acid | Aspergillus terreus | 39.7 | [2] |

| 7α-hydroxydehydroabietinol (11) | Aspergillus fumigatus | 50 | [2] |

| 7α-hydroxydehydroabietinol (11) | Aspergillus niger | 63 | [2] |

| Dehydroabietic acid | Staphylococcus epidermidis ATCC 12228 | 7.81 | [1] |

| Dehydroabietic acid | Mycobacterium smegmatis ATCC 607 | 7.81 | [1] |

| Dehydroabietic acid | Staphylococcus aureus CIP 106760 | 15.63 | [1] |

| Dehydroabietic acid | Klebsiella pneumoniae (isolate strains) | 125 | [1] |

| Dehydroabietic acid | Escherichia coli HSM 3023 | 125 | [1] |

| Derivative 5 | Bacillus subtilis | 4 | [3] |

| Derivative 5 | Staphylococcus aureus | 2 | [3] |

| Serine derivative 6 | Methicillin-resistant S. aureus | 8 (MIC90) | [3] |

| Serine derivative 6 | Staphylococcus epidermidis | 8 (MIC90) | [3] |

| Serine derivative 6 | Streptococcus mitis | 8 (MIC90) | [3] |

| Derivative 8 | Methicillin-resistant S. aureus | 3.9 - 15.6 | [3] |

| 12-oxime derivative 9 | S. aureus Newman | 0.39 - 0.78 | [3] |

| O-oxime ether derivatives 10-12 | Multidrug-resistant S. aureus | 1.25 - 3.13 | [3] |

| 1,2,3-triazole derivative 69o | Gram-negative and Gram-positive bacteria | 1.6 - 3.1 | [3] |

| Acylhydrazone derivative 33e | B. subtilis | 1.9 | [3] |

| Derivative 2b | Xanthomonas oryzae pv. oryzae | 10.8 | [9] |

Anti-inflammatory Activity

DHA derivatives exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and AP-1 pathways.[10]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Add various concentrations of the test compound (DHA derivatives) to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[14]

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the DHA derivative and make serial two-fold dilutions in a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate containing the different concentrations of the DHA derivative with the standardized inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[15]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[15]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[15]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.[16][17][18][19]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Procedure:

-

Cell Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) to the cells.

-

Scrape the cells and transfer the suspension to a microcentrifuge tube.

-

Agitate for 30 minutes at 4°C and then centrifuge to pellet the cell debris.

-

Collect the supernatant containing the proteins.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a method such as the BCA or Bradford assay.

-

Gel Electrophoresis:

-

Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load equal amounts of protein into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[16]

Signaling Pathways

The biological activities of dehydroabietic acid and its derivatives are often mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[20][21][22][23][24] Some DHA derivatives have been shown to inhibit the activation of the NF-κB pathway.[10]

Caption: NF-κB signaling pathway and potential inhibition by DHA derivatives.

AP-1 Signaling Pathway

The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to various stimuli, including stress, growth factors, and cytokines. It is typically a dimer composed of proteins from the Jun, Fos, and ATF families. The AP-1 signaling pathway is involved in cell proliferation, differentiation, and apoptosis.[25][26][27][28][29]

References

- 1. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uv.es [uv.es]

- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid | MDPI [mdpi.com]

- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02432E [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Virulence Strategy of Novel Dehydroabietic Acid Derivatives: Design, Synthesis, and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new DHA ethanolamine derivatives as potential anti-inflammatory agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 13. protocols.io [protocols.io]

- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 17. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. NF-κB - Wikipedia [en.wikipedia.org]

- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 29. Structural and Functional Properties of Activator Protein-1 in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Diterpenoid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate. Found in a wide variety of plants, fungi, and marine organisms, these compounds have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities.[1] Their complex molecular architectures provide a rich scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic applications of diterpenoid compounds, with a focus on their anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties. The guide includes quantitative data on the bioactivity of selected diterpenoids, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Anti-Cancer Applications

Diterpenoids have emerged as a promising class of molecules in oncology, with several compounds demonstrating potent cytotoxic and anti-proliferative effects against various cancer cell lines.[2][3] The mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[2]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of prominent anti-cancer diterpenoids against a range of human cancer cell lines.

Table 1: Cytotoxicity of Oridonin

| Cell Line | Cancer Type | IC₅₀ (µM) at 72h | Reference |

| AGS | Gastric Cancer | 1.931 ± 0.156 | [4] |

| HGC27 | Gastric Cancer | 7.412 ± 0.512 | [4] |

| MGC803 | Gastric Cancer | 8.809 ± 0.158 | [4] |

| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | [2] |

| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | [2] |

| BEL-7402 | Hepatocellular Carcinoma | 0.50 (Compound 9 derivative) | [5] |

| K562 | Chronic Myelogenous Leukemia | 0.95 (H₂S-releasing derivative) | [5] |

| PC-3 | Prostate Cancer | 3.1 (C14-1,2,3-triazole derivative) | [5] |

Table 2: Cytotoxicity of Triptolide

| Cell Line | Cancer Type | IC₅₀ (nM) at 72h | Reference |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 10.21 | [6] |

| CEM/ADR5000 | Doxorubicin-resistant Leukemia | 7.72 | [6] |

| U87.MG | Glioblastoma | 25 | [6] |

| U87.MGΔEGFR | EGFR-mutant Glioblastoma | 21 | [6] |

| Capan-1 | Pancreatic Cancer | 10 | [7] |

| Capan-2 | Pancreatic Cancer | 20 | [7] |

| SNU-213 | Pancreatic Cancer | 9.6 | [7] |

| MCF-7 | Breast Cancer | Not specified, but showed dose-dependent decrease in viability | [8] |

| MDA-MB-231 | Breast Cancer | Not specified, but showed dose-dependent decrease in viability | [8] |

Signaling Pathways in Cancer

Diterpenoids often exert their anti-cancer effects by modulating critical intracellular signaling pathways. Two of the most well-documented are the NF-κB and PI3K/Akt pathways, which are frequently dysregulated in cancer.

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, cell proliferation, and apoptosis.[9][10] Its constitutive activation is a hallmark of many cancers, promoting tumor cell survival and proliferation. Several diterpenoids, including triptolide and andrographolide, have been shown to inhibit this pathway.[11]

Caption: Diterpenoid inhibition of the canonical NF-κB pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[12] Its aberrant activation is common in many cancers. Carnosic acid is a diterpenoid that has been shown to protect neurons from apoptosis by activating this pro-survival pathway.[12]

Caption: Activation of the PI3K/Akt survival pathway by carnosic acid.

Anti-Inflammatory Applications

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Diterpenoids have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[13]

Quantitative Data: In Vitro Anti-Inflammatory Activity

Table 3: Anti-inflammatory Activity of Andrographolide and its Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| Andrographolide | Nitric Oxide (NO) Production Inhibition in RAW 264.7 cells | 21.9 | [1] |

| Andrographolide | NO Production Inhibition in ELAM9-RAW264.7 cells | Not specified, but showed dose-dependent inhibition | [14] |

| 14-deoxy-11,12-didehydroandrographolide | NO Production Inhibition in murine macrophages | 94.12 ± 4.79 | [15] |

| Neoandrographolide | NO Production Inhibition in murine macrophages | >100 | [15] |

| Andrograpanin | NO Production Inhibition in murine macrophages | >100 | [15] |

Neuroprotective Applications

Neurodegenerative diseases pose a significant therapeutic challenge. Diterpenoids are being explored for their neuroprotective potential, which is attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities.[9]

Quantitative Data: In Vitro Neuroprotective Activity

Table 4: Neuroprotective Activity of Carnosic Acid

| Stressor | Cell Type | Protective Effect | Concentration Range (µM) | Reference |

| Glutamate | Primary cortical neurons | Neuroprotection | 0.1 - 10 | |

| Oxygen-Glucose Deprivation | Primary cortical neurons | Neuroprotection | 0.05 - 10 | |

| H₂O₂ | UN- and RA-SH-SY5Y cells | Neuroprotection | 0.1 - 10 | |

| Nitrosative Stress (SNP) | Cerebellar granule neurons | Significant reduction in cell death | Not specified | [12] |

| Caspase-dependent apoptosis | Cerebellar granule neurons | Rescue from apoptosis | Not specified | [12] |

Antimicrobial Applications

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Diterpenoids have shown promising activity against a range of pathogens, including bacteria and fungi.[1]

Quantitative Data: In Vitro Antimicrobial Activity

Table 5: Antimicrobial Activity of Salvipisone

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Antibiotic-resistant strains | 37.5 - 75.0 | |

| Staphylococcus epidermidis | Antibiotic-resistant strains | 37.5 - 75.0 | |

| Enterococcus faecalis | Not specified | 37.5 - 75.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Diterpenoid Extraction and Isolation from Salvia sclarea

This protocol is adapted from methodologies used for the extraction of diterpenoids from Salvia sclarea.[1]

-

Plant Material Preparation: Air-dry and powder the hairy roots of Salvia sclarea.

-

Extraction: Extract the powdered plant material (e.g., 70 g) with acetone at room temperature for 48 hours.

-

Solvent Evaporation: Evaporate the solvent to obtain a gummy residue.

-

Chromatographic Separation: Subject the residue to column chromatography on silica gel using a gradient of hexane-ethyl acetate as the eluent to separate different fractions.

-

Further Purification: Purify the diterpenoid-containing fractions using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual compounds.

-

Structure Elucidation: Characterize the structure of the isolated diterpenoids using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the diterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for the detection of key proteins in the NF-κB signaling pathway to assess its activation or inhibition.

-

Cell Treatment and Lysis: Treat cells with the diterpenoid compound and/or a stimulant (e.g., LPS) for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software.

Neutrophil Elastase Release Assay

This fluorometric assay measures the activity of neutrophil elastase released from stimulated neutrophils.[3]

-

Neutrophil Isolation: Isolate neutrophils from whole blood.

-

Cell Treatment: Treat the isolated neutrophils with the diterpenoid compound or vehicle, followed by a stimulant (e.g., PMA) to induce elastase release.

-

Supernatant Collection: Centrifuge the samples and collect the supernatant.

-

Assay Reaction: In a 96-well plate, add the supernatant to a reaction mixture containing a specific neutrophil elastase substrate.

-

Fluorescence Measurement: Measure the fluorescence kinetically at an excitation wavelength of 380 nm and an emission wavelength of 500 nm.

-

Data Analysis: Calculate the neutrophil elastase activity based on a standard curve generated with purified neutrophil elastase.

Experimental and Logical Workflows

Visualizing the workflow of a research project can aid in its design and execution. The following diagram illustrates a typical workflow for screening diterpenoid compounds for anti-cancer activity.

Caption: A generalized workflow for anti-cancer drug discovery from diterpenoids.

Conclusion

Diterpenoid compounds represent a vast and largely untapped resource for the discovery of new therapeutic agents. Their diverse chemical structures and wide range of biological activities make them attractive candidates for drug development in oncology, inflammatory diseases, neurodegenerative disorders, and infectious diseases. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and scientists working in this exciting field. Further investigation into the mechanisms of action, structure-activity relationships, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Terpenoids from Salvia sclarea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. Molecular docking analysis of Salvia sclarea flower extracts evaluated for protein target affinity based on different extraction methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diterpenoid production in hairy root culture of Salvia sclarea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the biological effects of Methyl 7,15-dihydroxydehydroabietate.

A comprehensive review of existing scientific literature reveals a significant scarcity of available data on the biological effects of Methyl 7,15-dihydroxydehydroabietate. While the broader class of abietane-type diterpenoids, derived from resin acids, has been the subject of various pharmacological studies, research specifically focused on the 7,15-dihydroxydehydroabietate methyl ester is notably limited.

This technical guide aims to transparently address the current knowledge gap and provide a framework for future research. Due to the lack of specific studies on this compound, this review will instead discuss the known biological activities of structurally related dehydroabietic acid derivatives. This approach may offer potential insights into the anticipated, yet unconfirmed, properties of the target compound.

Context: Dehydroabietic Acid and its Derivatives

Dehydroabietic acid (DHA), a major component of pine resin, and its derivatives have attracted scientific interest due to their diverse biological activities. These compounds have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. The structural modifications of the DHA skeleton, such as hydroxylation and esterification, can significantly influence their pharmacological profiles. It is within this context that the potential biological effects of this compound are considered.

Anticipated Biological Activities (Based on Related Compounds)

While no direct experimental evidence is available for this compound, the following sections outline potential areas of biological activity based on studies of similar molecules. It is crucial to emphasize that these are hypothetical and require experimental validation.

Potential Anti-inflammatory Effects

Numerous derivatives of dehydroabietic acid have demonstrated anti-inflammatory properties. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory mediators. The hypothetical anti-inflammatory mechanism of this compound could involve the modulation of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Potential Anticancer Activity

Certain abietane diterpenes have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The dihydroxy substitutions on the dehydroabietate skeleton of the target molecule could potentially enhance its interaction with cellular targets involved in cancer progression.

Hypothetical Experimental Workflow for Anticancer Screening

Caption: A potential in vitro workflow for evaluating anticancer activity.

Data Presentation: A Call for Research

Due to the absence of quantitative data in the current literature, the following tables are presented as templates for future research. These tables are designed for the clear and structured presentation of key experimental results.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) | Exposure Time (h) | Assay Method |

| e.g., MCF-7 | Data Not Available | Data Not Available | e.g., MTT |

| e.g., A549 | Data Not Available | Data Not Available | e.g., MTT |

| e.g., HeLa | Data Not Available | Data Not Available | e.g., MTT |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Test System | IC₅₀ (µM) / % Inhibition | Positive Control |

| e.g., NO Production | e.g., LPS-stimulated RAW 264.7 cells | Data Not Available | e.g., L-NMMA |

| e.g., COX-2 Inhibition | e.g., Enzyme assay | Data Not Available | e.g., Celecoxib |

| e.g., IL-6 Release | e.g., LPS-stimulated PBMCs | Data Not Available | e.g., Dexamethasone |

Experimental Protocols: A Proposed Framework

To facilitate future research, this section provides a generalized framework for key experimental protocols that could be employed to investigate the biological effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Conclusion and Future Directions

Future research should focus on:

-

Chemical Synthesis and Characterization: Ensuring a pure and well-characterized source of this compound.

-

In Vitro Screening: Systematically evaluating its cytotoxicity against a panel of cancer cell lines and its anti-inflammatory effects in relevant cellular models.

-

Mechanism of Action Studies: Elucidating the underlying molecular mechanisms and signaling pathways involved in its biological activities.

-

In Vivo Studies: If promising in vitro results are obtained, progressing to animal models to assess efficacy and safety.

The exploration of this and other novel abietane diterpenoids holds potential for the discovery of new therapeutic agents. This guide serves as a call to the scientific community to investigate the pharmacological potential of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 7,15-dihydroxydehydroabietate from Dehydroabietic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 7,15-dihydroxydehydroabietate, a derivative of the naturally occurring diterpenoid dehydroabietic acid. The synthesis involves a two-step process: the esterification of dehydroabietic acid to its methyl ester, followed by the selective oxidation of the C7 and C15 positions. This application note includes comprehensive experimental procedures, tables of quantitative data, and graphical representations of the synthetic pathway and experimental workflow to guide researchers in the preparation of this compound for further investigation in drug discovery and development.

Introduction

Dehydroabietic acid, a resin acid readily available from coniferous trees, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The functionalization of the dehydroabietane skeleton, particularly at the benzylic C7 position and the tertiary C15 position of the isopropyl group, offers opportunities to generate novel analogs with potentially enhanced therapeutic profiles. This protocol details a plausible synthetic route to this compound, a dihydroxylated derivative that may serve as a key intermediate for the synthesis of more complex bioactive molecules.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Spectroscopic Data (Predicted/Reported) |

| Dehydroabietic Acid | C₂₀H₂₈O₂ | 300.44 | White to yellowish solid | ¹H NMR, ¹³C NMR, IR, MS data are well-established in the literature. |

| Methyl Dehydroabietate | C₂₁H₃₀O₂ | 314.46 | White to off-white solid[1] | ¹H NMR (CDCl₃, δ, ppm): 6.89 (s, 1H), 6.99 (s, 1H), 2.80-2.95 (m, 3H), 2.20-2.35 (m, 2H), 1.23 (s, 3H), 1.25 (s, 3H), 1.22 (d, J=6.9 Hz, 6H), 3.66 (s, 3H). ¹³C NMR data is also well-established. |

| This compound | C₂₁H₃₀O₄ | 346.46 | Not available | ¹H NMR (Predicted): Signals corresponding to the aromatic protons, methyl groups, and the newly formed hydroxyl groups at C7 and C15 are expected. The isopropyl methyl signals would likely be singlets and shifted downfield. ¹³C NMR (Predicted): Expect signals for the hydroxyl-bearing carbons C7 and C15 in the range of 70-80 ppm. MS (ESI): m/z 347.2 [M+H]⁺, 369.2 [M+Na]⁺. IR (KBr, cm⁻¹): Broad OH stretch (~3400 cm⁻¹), C=O stretch (~1725 cm⁻¹), aromatic C=C stretches. |

Experimental Protocols

Step 1: Synthesis of Methyl Dehydroabietate

This procedure outlines the esterification of dehydroabietic acid to its corresponding methyl ester.

Materials:

-

Dehydroabietic acid

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of dehydroabietic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl Dehydroabietate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: >95%

Step 2: Synthesis of this compound

This proposed protocol is based on modern, environmentally friendly oxidation methods. Optimization may be required to achieve desired yields and selectivity.

Method: Oxidation with Sodium Chlorite and tert-Butyl Hydroperoxide

This method utilizes a transition-metal-free oxidation system.

Materials:

-

Methyl Dehydroabietate

-

Sodium chlorite (NaClO₂)

-

tert-Butyl hydroperoxide (t-BuOOH), 70% aqueous solution

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Sodium sulfite (Na₂SO₃), 10% aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir plate with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve Methyl Dehydroabietate (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

-

To this solution, add sodium chlorite (2.5-3.0 eq) and tert-butyl hydroperoxide (5.0-6.0 eq).

-

Heat the reaction mixture to 50-60 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and quench the excess oxidants by adding a 10% aqueous solution of sodium sulfite.

-

Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate this compound.

Expected Yield: Moderate (requires optimization).

Mandatory Visualizations

Caption: Synthetic pathway to this compound.

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Purification of Methyl 7,15-dihydroxydehydroabietate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7,15-dihydroxydehydroabietate is a diterpenoid of the abietane family, a class of natural products known for a wide range of biological activities. As interest in the therapeutic potential of diterpenoids continues to grow, robust and efficient purification protocols are essential for obtaining high-purity material for further research and development. These application notes provide a detailed protocol for the purification of this compound from a complex mixture, such as a crude plant extract. The methodology is based on a multi-step chromatographic approach, which is a common and effective strategy for the isolation of diterpenoids.[1][2][3] This protocol is designed to be a comprehensive guide for researchers, offering a reproducible workflow from initial extraction to final purification and analysis.

Data Presentation

The following table summarizes representative data from a typical purification workflow for a target diterpenoid like this compound. The values are illustrative and may vary depending on the starting material and specific experimental conditions.

| Purification Step | Starting Mass (mg) | Recovered Mass (mg) | Yield (%) | Purity (%) |

| Crude Extract | 5000 | 5000 | 100 | ~5 |

| Silica Gel Column Chromatography | 5000 | 850 | 17 | ~40 |

| Sephadex LH-20 Column Chromatography | 850 | 300 | 35.3 | ~75 |

| Preparative RP-HPLC | 300 | 85 | 28.3 | >98 |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound.

Caption: Purification workflow for this compound.

Experimental Protocols

Extraction of Crude Diterpenoid Mixture